molecular formula C25H21Cl2N3O B10979116 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B10979116
M. Wt: 450.4 g/mol
InChI Key: MFZFNMKIQKHQLV-UHFFFAOYSA-N
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Description

4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(2-METHYLPHENYL)-2-PYRROLIDINONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the benzimidazole ring, along with the dichlorobenzyl and methylphenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(2-METHYLPHENYL)-2-PYRROLIDINONE involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst. The resulting benzimidazole intermediate is then subjected to further functionalization to introduce the dichlorobenzyl and methylphenyl groups. Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(2-METHYLPHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, where halogen atoms can be replaced by other nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule, producing smaller fragments.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of 4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(2-METHYLPHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets within cells. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects. For example, the compound may inhibit DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(2-METHYLPHENYL)-2-PYRROLIDINONE can be compared with other benzimidazole derivatives, such as:

These comparisons highlight the unique structural features and biological activities of 4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(2-METHYLPHENYL)-2-PYRROLIDINONE, making it a compound of significant interest in scientific research and industrial applications.

Properties

Molecular Formula

C25H21Cl2N3O

Molecular Weight

450.4 g/mol

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21Cl2N3O/c1-16-6-2-4-8-22(16)29-15-18(12-24(29)31)25-28-21-7-3-5-9-23(21)30(25)14-17-10-11-19(26)13-20(17)27/h2-11,13,18H,12,14-15H2,1H3

InChI Key

MFZFNMKIQKHQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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